molecular formula C14H10BrN3O B2439698 2-(4-Bromophenyl)-2H-indazole-7-carboxamide CAS No. 952478-17-0

2-(4-Bromophenyl)-2H-indazole-7-carboxamide

Cat. No.: B2439698
CAS No.: 952478-17-0
M. Wt: 316.158
InChI Key: IGFSZCSGLMYWNE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2H-indazole-7-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is believed that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)-2H-indazole-7-carboxamide can vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2H-indazole-7-carboxamide typically involves the formation of the indazole ring followed by the introduction of the bromophenyl and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The carboxamide group can then be introduced through an amidation reaction using appropriate reagents .

Chemical Reactions Analysis

2-(4-Bromophenyl)-2H-indazole-7-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(4-Bromophenyl)-2H-indazole-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and therapeutic development.

Properties

IUPAC Name

2-(4-bromophenyl)indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-4-6-11(7-5-10)18-8-9-2-1-3-12(14(16)19)13(9)17-18/h1-8H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSZCSGLMYWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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